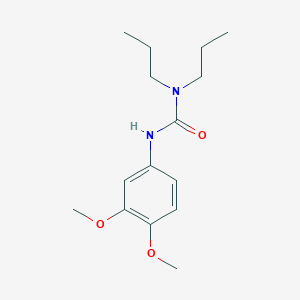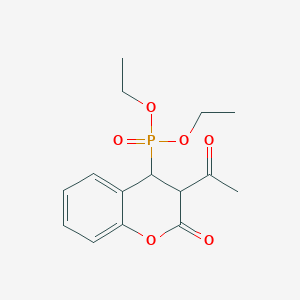
5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole, also known as CDC or Compound 1, is a tetrazole-based compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to induce apoptosis in tumor cells. 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds. Additionally, the exact mechanism of action of 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several potential future directions for the study of 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions. Further research is needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole and to identify its molecular targets. Additionally, the development of more cost-effective synthesis methods may make 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole more accessible for use in research.
合成法
The synthesis of 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole involves the reaction of 2,4-dichlorobenzyl bromide with sodium azide, followed by the reaction of the resulting intermediate with 2-chlorophenylboronic acid. This method has been reported to yield 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole in high purity and yield.
科学的研究の応用
5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity. In immunology, 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been shown to modulate the immune response by inhibiting the activation of T cells.
特性
IUPAC Name |
5-(2-chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4/c15-10-6-5-9(13(17)7-10)8-21-19-14(18-20-21)11-3-1-2-4-12(11)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLQGTDHVUJCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Tetrazole, 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![ethyl {1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5496733.png)
![2-{2-[(4-bromophenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5496740.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)
![2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5496767.png)

![1-cyclohexyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5496785.png)
![N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-serinamide](/img/structure/B5496804.png)
![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496814.png)
![2-[5-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5496820.png)